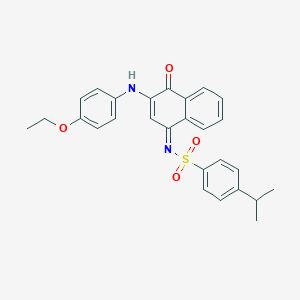![molecular formula C19H27NO2S B281561 N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B281561.png)
N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide, also known as ABE-MBS, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug discovery. ABE-MBS belongs to the class of sulfonamide compounds, which are widely used in the pharmaceutical industry for their various therapeutic properties.
Mecanismo De Acción
The mechanism of action of N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide involves its binding to the active site of target enzymes, thereby inhibiting their activity. This binding is thought to occur through the formation of hydrogen bonds and hydrophobic interactions between N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide and the enzyme. N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide has also been shown to interact with various receptors in the body, including the adenosine and dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide has been found to have various biochemical and physiological effects in the body. It has been shown to decrease the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide has also been found to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain, which may contribute to its analgesic effects. Additionally, N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide has been shown to have antioxidant properties, which may protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide is its high potency and selectivity for target enzymes and receptors. This makes it a valuable tool for studying the mechanisms of action of these targets and for developing new drugs that target them. However, one limitation of N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings. Additionally, the high cost of N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide may make it less accessible for some researchers.
Direcciones Futuras
There are several future directions for research on N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide. One area of interest is the development of new analogs of N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide with improved pharmacological properties, such as increased solubility and bioavailability. Another direction is the investigation of the potential therapeutic applications of N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide in various disease models, such as Alzheimer's disease and cancer. Additionally, the elucidation of the detailed mechanisms of action of N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide on its target enzymes and receptors may provide new insights into the pathophysiology of these targets and lead to the development of new drugs for their treatment.
Métodos De Síntesis
N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2-Adamantanone with 4-methylbenzenesulfonyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with N-ethyl-1,3-propanediamine. This method has been optimized for high yield and purity, making it a reliable and cost-effective way to produce N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide for research purposes.
Aplicaciones Científicas De Investigación
N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit inhibitory effects on various enzymes, including carbonic anhydrase and acetylcholinesterase, which are important targets for the treatment of various diseases. N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide has also been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain relievers.
Propiedades
Fórmula molecular |
C19H27NO2S |
|---|---|
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
N-[1-(2-adamantyl)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H27NO2S/c1-12-3-5-18(6-4-12)23(21,22)20-13(2)19-16-8-14-7-15(10-16)11-17(19)9-14/h3-6,13-17,19-20H,7-11H2,1-2H3 |
Clave InChI |
RUTGILNPYXWDHN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2C3CC4CC(C3)CC2C4 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2C3CC4CC(C3)CC2C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281483.png)
![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281484.png)
![Ethyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281486.png)
![Methyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281488.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281491.png)
![N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)butanamide](/img/structure/B281495.png)
![4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281499.png)

![Methyl 2-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281503.png)
![Methyl 2-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281505.png)
![Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281506.png)
![Methyl 2-[(4-{[(4-methylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281507.png)

